

The Biological Functions of NUAK Kinases in Cancer: A Technical Guide

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Introduction

The Novel (Nua) Kinases 1 and 2 (NUAK1 and NUAK2), members of the AMP-activated protein kinase (AMPK)-related kinase (ARK) family, have emerged as significant regulators of cancer progression.[1][2][3] Despite being relatively understudied compared to other kinases, their roles in a multitude of cellular processes pivotal to cancer development, including cell proliferation, survival, migration, and metabolic reprogramming, have drawn considerable attention from the research and drug development communities.[1][2] This technical guide provides an in-depth overview of the biological functions of NUAK kinases in various malignancies, detailing their involvement in key signaling pathways, summarizing quantitative data on their expression and clinical relevance, and outlining common experimental methodologies for their study.

NUAK Kinases: Structure and Activation

NUAK1 (also known as ARK5) and NUAK2 (also known as SNARK) are serine/threonine kinases that share a conserved catalytic domain with other ARK family members.[2][3] Their activation is canonically regulated by the tumor suppressor kinase LKB1, which phosphorylates a conserved threonine residue in the T-loop of their catalytic domain (Threonine 211 in NUAK1 and Threonine 208 in NUAK2).[3][4] However, evidence suggests that NUAK kinases can retain activity even in LKB1-deficient cancer cells, indicating the existence of alternative activation mechanisms.[3] Both NUAK1 and NUAK2 possess a ubiquitin-associated (UBA) domain C-terminal to their kinase domain, which is essential for their phosphorylation and activation by LKB1.[5]

The Dichotomous Role of NUAK Kinases in Cancer

The function of NUAK kinases in cancer is complex and often context-dependent, with reports suggesting both oncogenic and tumor-suppressive roles.^[6] While they are frequently overexpressed in various cancers and their elevated expression often correlates with poor prognosis, some studies have indicated tumor-suppressive functions.^{[1][6]} This duality underscores the intricate signaling networks in which NUAK kinases participate.

Oncogenic Functions

A substantial body of evidence points to the pro-tumorigenic roles of NUAK kinases across a wide range of cancers. Their oncogenic functions are primarily attributed to their ability to promote:

- **Cell Proliferation and Survival:** NUAK kinases have been shown to drive cell cycle progression and inhibit apoptosis.^{[4][7]} For instance, NUAK1 can induce the S-phase of the cell cycle, while both NUAK1 and NUAK2 have been implicated in providing resistance to apoptosis under cellular stress conditions.^{[4][7][8]} In Myc-driven tumors, NUAK1 acts as a crucial survival factor.^{[5][9]}
- **Metastasis and Invasion:** Both NUAK1 and NUAK2 are key players in promoting cancer cell migration and invasion, critical steps in the metastatic cascade.^{[2][3]} They regulate cell adhesion and the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.^{[1][4][10]}
- **Chemoresistance:** Upregulation of NUAK kinases has been linked to resistance to conventional chemotherapeutic agents in several cancers, including pancreatic and gastric cancer.^{[11][12][13]}
- **Metabolic Reprogramming:** NUAK kinases can influence cellular metabolism to support the high energetic demands of cancer cells.^{[5][14]} They have been shown to modulate glucose and glutamine metabolism, thereby fueling rapid cell proliferation.^[14]

Tumor-Suppressive Functions

In certain contexts, NUAK kinases can exhibit tumor-suppressive activities. For example, NUAK1, in the presence of functional LKB1, can directly phosphorylate and activate the tumor

suppressor p53, leading to cell cycle arrest.[1][15] This highlights the importance of the upstream regulator LKB1 in dictating the functional output of NUA1 signaling.

NUAK Kinases in Specific Cancers: A Summary

The expression and function of NUA1 kinases have been investigated in numerous cancer types, revealing their widespread involvement in tumorigenesis.

Cancer Type	NUAK1 Expression	NUAK2 Expression	Key Functions and Clinical Correlation	References
Hepatocellular Carcinoma (HCC)	Upregulated	Upregulated	Promote proliferation, migration, and invasion. High expression correlates with poor prognosis.	[1] [16]
Breast Cancer	Upregulated	Upregulated	Increased invasion and metastasis, particularly in triple-negative breast cancer (TNBC).	[1]
Non-Small Cell Lung Cancer (NSCLC)	Upregulated	Upregulated	Correlates with tumor stage and metastasis.	[1]
Ovarian Cancer	Upregulated	-	Promotes metastasis through regulation of fibronectin production and spheroid integrity. Correlates with poor prognosis.	[4] [17] [18]
Gastric Cancer	Upregulated	Upregulated	Drives cancer cell expansion and chemoresistance	[10] [11]

			. Correlates with poor prognosis.	
Pancreatic Cancer	Upregulated	Upregulated	Associated with chemoresistance and poor prognosis. Inhibition can suppress tumor growth and fibrosis.	[1][13][17][19]
Melanoma	-	Upregulated	Promotes tumor growth and migration. High expression correlates with a higher risk of relapse.	[6][20]
Glioblastoma (GBM)	-	Upregulated	Acts as a fetal oncogene promoting proliferation and migration.	[21]
Colorectal Cancer (CRC)	Upregulated	-	Protects tumors from oxidative stress. High expression correlates with reduced overall survival.	[9]
Cervical Cancer	-	Upregulated	Promotes proliferation, migration, and EMT.	[10]

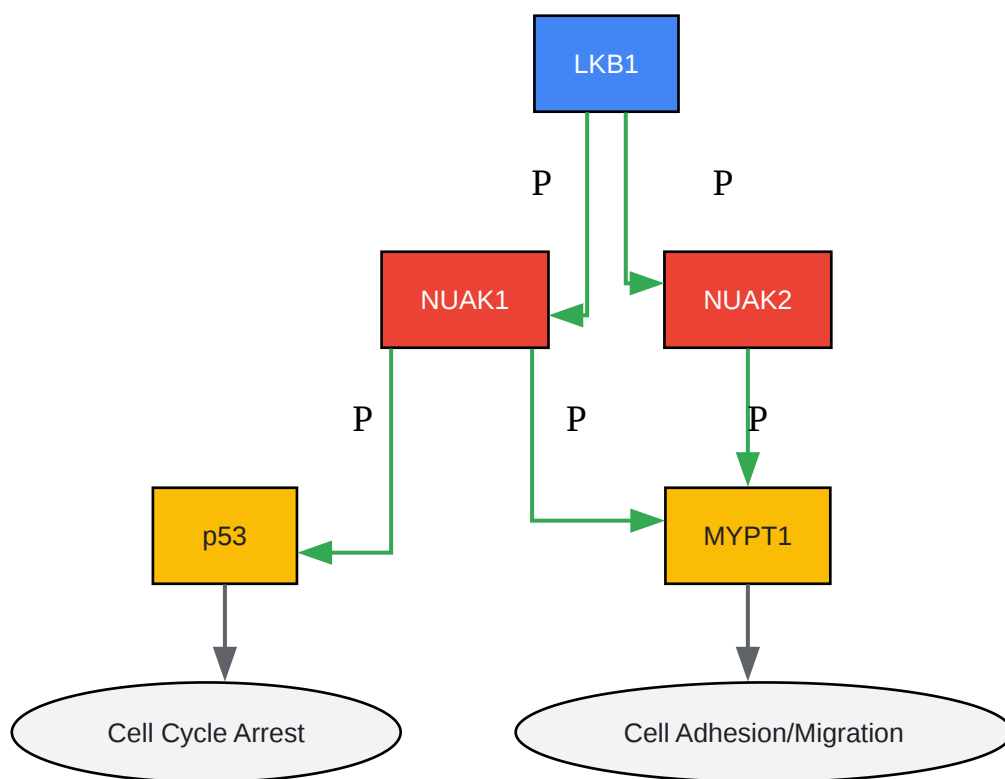
Prostate Cancer	-	Upregulated	Elevated in prostate cancer and metastatic castration-resistant prostate cancer (mCRPC). Correlates with increased risk of metastasis.	[22]
Esophageal Squamous Cell Carcinoma (ESCC)	Upregulated	-	Promotes metastasis by upregulating Slug transcription. Correlates with poor survival.	[23][24]

Key Signaling Pathways Involving NUAK Kinases in Cancer

NUAK kinases are integral components of several critical signaling pathways that are frequently dysregulated in cancer.

LKB1-AMPK-NUAK Pathway

This is the canonical activation pathway for NUAK kinases. The tumor suppressor LKB1 phosphorylates and activates NUAK1 and NUAK2, which in turn phosphorylate a variety of downstream targets to regulate cellular processes. However, the outcomes of this pathway can be either tumor-suppressive or oncogenic depending on the cellular context and the presence of other signaling inputs.

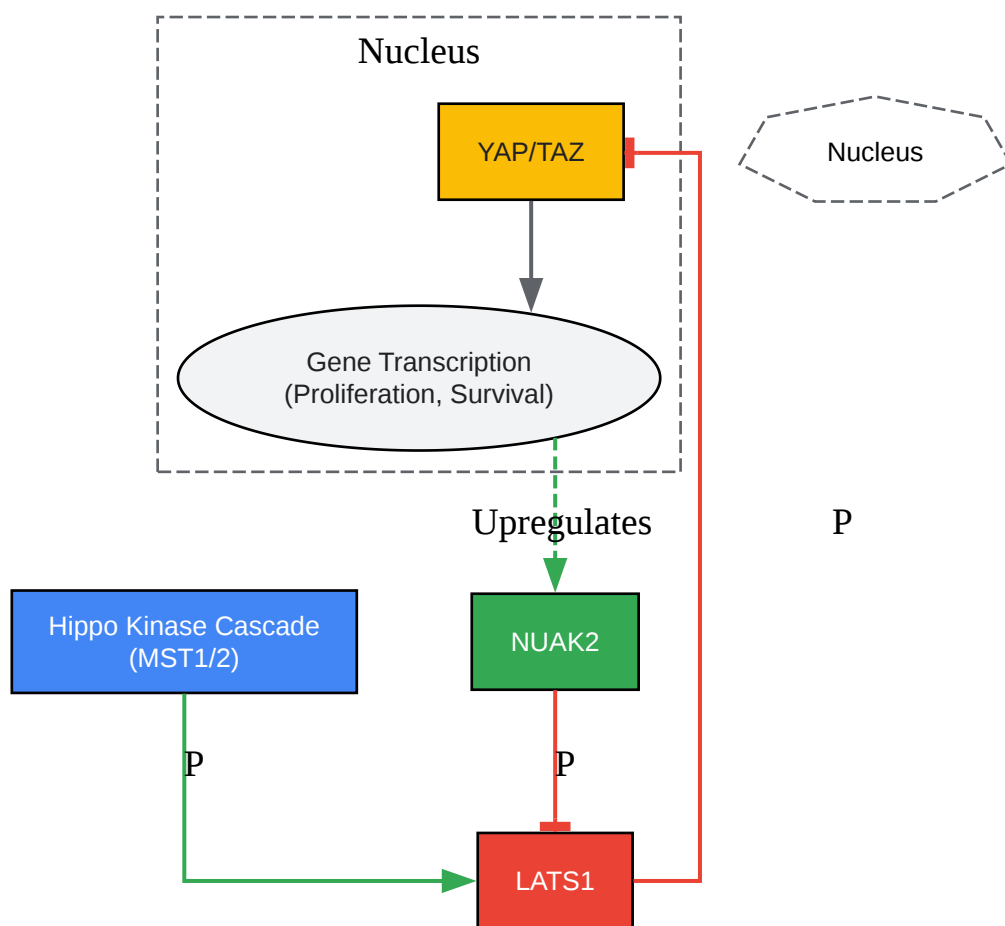


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Canonical LKB1-NUAK signaling pathway.

Hippo-YAP/TAZ Pathway

NUAK2 is a critical player in the Hippo-YAP/TAZ signaling pathway, which is a key regulator of organ size and tumorigenesis. NUAK2 can act in a positive feedback loop with the transcriptional co-activator YAP.[16] YAP drives the expression of NUAK2, which in turn phosphorylates and inhibits the LATS1 kinase, a negative regulator of YAP.[17] This leads to the nuclear translocation of YAP and the transcription of pro-proliferative and anti-apoptotic genes.

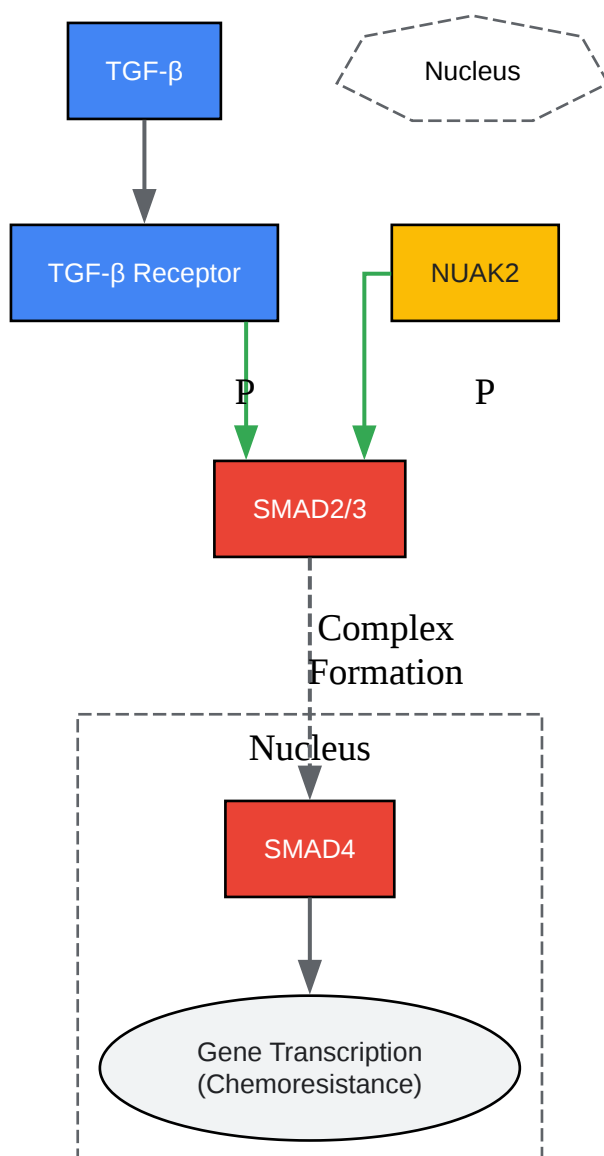


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NUAK2-YAP/TAZ positive feedback loop.

TGF- β /SMAD Pathway

NUAK kinases have a complex and sometimes opposing role in the Transforming Growth Factor- β (TGF- β) signaling pathway.[8] In pancreatic cancer, NUAK2 can mediate the oncogenic effects of the NF- κ B pathway by targeting SMAD2/3 for phosphorylation, which promotes chemoresistance.[12][19] Conversely, in other contexts, NUAK1 has been shown to repress the activation of TGF- β downstream targets.[8]



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NUAK2 involvement in the TGF-β/SMAD pathway.

Other Notable Pathways

- **STAT5/GLI1/SOX2 Signaling:** In gastric cancer, NUAK1 activates this pathway to enhance cancer cell expansion and drive chemoresistance.[11] NUAK1 upregulates GLI1 expression by activating STAT5-mediated transcription and stabilizing the GLI1 protein.[11]
- **GSK-3β/β-catenin Pathway:** In hepatocellular carcinoma, NUAK1 can promote the expression of the immune checkpoint ligand PD-L1 by activating the GSK-3β/β-catenin

signaling pathway, thereby facilitating immune escape.[25]

- mTOR Signaling: NIAK kinases can activate the mTOR pathway, a central regulator of cell growth and metabolism, to promote cancer cell proliferation and metastasis.[7][14]

Therapeutic Targeting of NIAK Kinases

The significant role of NIAK kinases in promoting cancer progression has made them attractive therapeutic targets.[1][26][27] Several small-molecule inhibitors of NIAK1 and NIAK2 have been developed and are currently in preclinical evaluation.[1]

Inhibitor	Target(s)	Preclinical Models	Reported Effects	References
HTH-01-015	NUAK1	Non-small cell lung cancer, hepatocellular carcinoma, colorectal cancer, pancreatic cancer	Decreased EMT, migration, and invasion.	[1]
HTH-02-006	NUAK2	Glioma, hepatocellular carcinoma, prostate cancer	Attenuates GBM cell proliferation.	[1][21]
WZ4003	NUAK1/2	Non-small cell lung cancer, breast cancer, gastric cancer, bladder cancer	-	[1]
ON123300	NUAK1/2	Gastric cancer, acute myeloid leukemia	-	[1]
P4899	NUAK1/2	Pancreatic cancer	Synergizes with chemotherapy, abrogates drug resistance, and suppresses fibrosis.	[13]
KHKI-01128 & KHKI-01215	NUAK2	Colorectal cancer	Potently suppress cell proliferation and induce apoptosis.	[28]

Pharmacological inhibition of NUAJs has shown promise in preclinical models, often leading to reduced tumor growth, decreased metastasis, and sensitization to chemotherapy.[\[1\]](#)[\[13\]](#)[\[29\]](#)

Experimental Methodologies for Studying NUAJ Kinases

A variety of experimental techniques are employed to investigate the biological functions of NUAJ kinases in cancer.

Gene and Protein Expression Analysis

- **Quantitative Real-Time PCR (qRT-PCR):** Used to quantify the mRNA expression levels of NUAJ1 and NUAJ2 in cancer cells and tissues.
- **Western Blotting:** Employed to detect and quantify NUAJ1 and NUAJ2 protein levels and to assess the phosphorylation status of their downstream targets.
- **Immunohistochemistry (IHC):** Utilized to examine the expression and localization of NUAJ proteins in clinical tumor samples and to correlate their expression with clinicopathological parameters.

Functional Assays in Cell Culture

- **Cell Viability and Proliferation Assays (e.g., MTT, Colony Formation):** These assays are used to determine the effect of NUAJ1/2 overexpression or knockdown/inhibition on cancer cell growth and proliferation.
- **Migration and Invasion Assays (e.g., Wound-Healing, Transwell):** These in vitro assays are crucial for evaluating the role of NUAJ kinases in cancer cell motility and invasion.
- **Spheroid Formation Assays:** Used to model the formation of tumor spheroids, which is a critical step in the metastasis of certain cancers like ovarian cancer, and to assess the role of NUAJs in this process.

In Vivo Models

- **Xenograft and Orthotopic Mouse Models:** These models involve the implantation of human cancer cells into immunodeficient mice to study the effect of NUAJ kinase modulation on

tumor growth, metastasis, and response to therapy in a living organism.[1][21]

- Patient-Derived Xenograft (PDX) Models: These models, where patient tumor tissue is directly implanted into mice, provide a more clinically relevant system to evaluate the efficacy of NUAK inhibitors.[11]

Mechanistic Studies

- Kinase Assays: In vitro kinase assays are performed to confirm the enzymatic activity of NUAK kinases and to identify their direct substrates.
- Co-immunoprecipitation (Co-IP): This technique is used to identify proteins that interact with NUAK1 and NUAK2, providing insights into their signaling complexes.
- Luciferase Reporter Assays: These assays are employed to measure the effect of NUAK kinase signaling on the transcriptional activity of downstream transcription factors.
- CRISPR-Cas9 Gene Editing: This powerful tool is used to generate NUAK1 or NUAK2 knockout cell lines to study the specific functions of these kinases.[1][21]

A typical workflow for investigating NUAK kinases in cancer.

Conclusion and Future Directions

NUAK kinases are increasingly recognized as pivotal players in the pathobiology of a wide array of cancers. Their multifaceted roles in regulating cell proliferation, survival, metastasis, and chemoresistance, coupled with their frequent overexpression in tumors, underscore their potential as valuable therapeutic targets. While significant progress has been made in elucidating the signaling pathways governed by NUAK kinases, further research is warranted to fully understand their complex and context-dependent functions. The continued development of potent and selective NUAK inhibitors, along with the identification of predictive biomarkers, will be crucial for translating our growing knowledge of NUAK biology into effective cancer therapies. Future studies should also focus on the potential for synergistic combinations of NUAK inhibitors with existing chemotherapies and targeted agents to overcome drug resistance and improve patient outcomes.

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